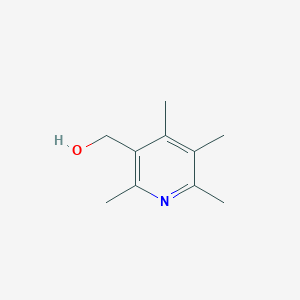
1,4-Dichloro-9,10-bis(phenylethynyl)anthracene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,4-Dichloro-9,10-bis(phenylethynyl)anthracene is a derivative of anthracene, a polycyclic aromatic hydrocarbon. This compound is known for its unique photophysical properties, making it a valuable material in various scientific and industrial applications. The presence of chlorine atoms and phenylethynyl groups enhances its chemical reactivity and stability.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1,4-Dichloro-9,10-bis(phenylethynyl)anthracene can be synthesized through the Suzuki/Sonogashira cross-coupling reactions. This method involves the coupling of 1,4-dichloroanthracene with phenylacetylene in the presence of a palladium catalyst and a base. The reaction is typically carried out under an inert atmosphere at elevated temperatures to ensure high yields .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using continuous flow reactors, and employing efficient purification techniques to achieve high purity and yield.
Análisis De Reacciones Químicas
Types of Reactions
1,4-Dichloro-9,10-bis(phenylethynyl)anthracene undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation Reactions: The phenylethynyl groups can undergo oxidation to form corresponding carbonyl compounds.
Reduction Reactions: The compound can be reduced to form different derivatives with altered photophysical properties.
Common Reagents and Conditions
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products
Aplicaciones Científicas De Investigación
1,4-Dichloro-9,10-bis(phenylethynyl)anthracene has several scientific research applications:
Chemistry: Used as a reagent in chemiluminescence research and as a dopant for organic semiconductors in OLEDs.
Biology: Studied for its fluorescence properties, making it useful in bioimaging and as a fluorescent probe.
Mecanismo De Acción
The mechanism by which 1,4-Dichloro-9,10-bis(phenylethynyl)anthracene exerts its effects is primarily through its photophysical properties. The compound absorbs light and undergoes electronic transitions, leading to fluorescence emission. This property is utilized in various applications, including chemiluminescence and bioimaging. The molecular targets and pathways involved include interactions with other aromatic compounds and biological molecules, facilitating energy transfer and fluorescence.
Comparación Con Compuestos Similares
Similar Compounds
9,10-Bis(phenylethynyl)anthracene: Known for its high quantum efficiency and use in lightsticks.
1,8-Dichloro-9,10-bis(phenylethynyl)anthracene: Used as a photoinitiator for polymerization reactions.
Uniqueness
1,4-Dichloro-9,10-bis(phenylethynyl)anthracene is unique due to the specific positioning of chlorine atoms, which influences its reactivity and stability. This compound exhibits distinct photophysical properties compared to its analogs, making it particularly valuable in applications requiring high thermal stability and blue emission with high quantum yield .
Propiedades
Número CAS |
80034-19-1 |
|---|---|
Fórmula molecular |
C30H16Cl2 |
Peso molecular |
447.3 g/mol |
Nombre IUPAC |
1,4-dichloro-9,10-bis(2-phenylethynyl)anthracene |
InChI |
InChI=1S/C30H16Cl2/c31-27-19-20-28(32)30-26(18-16-22-11-5-2-6-12-22)24-14-8-7-13-23(24)25(29(27)30)17-15-21-9-3-1-4-10-21/h1-14,19-20H |
Clave InChI |
WIGAOZAIIOXKBX-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C#CC2=C3C(=CC=C(C3=C(C4=CC=CC=C42)C#CC5=CC=CC=C5)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-Methoxyspiro[indoline-3,3'-pyrrolidin]-2-one](/img/structure/B13152198.png)

![(1R,5S,6R)-3-Benzyl-3-azabicyclo[3.1.0]hexane-6-carbonitrile](/img/structure/B13152211.png)

![N-(cyclopropylsulfonyl)-3-(1-hydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-7-yl)propanamide](/img/structure/B13152217.png)

![5-Acetyl-2-propyl-3-[[4-[2-(1-trityltetrazol-5-yl)phenyl]phenyl]methyl]imidazole-4-carboxylic acid](/img/structure/B13152225.png)
![1-[2-(Aminomethyl)-1,3-thiazol-4-yl]prop-2-yn-1-one](/img/structure/B13152231.png)

![[2-(4-Amino-1H-pyrazol-1-YL)propanoyl]urea](/img/structure/B13152249.png)

methanol](/img/structure/B13152259.png)


